2-Iodothiophene-3-carbonitrile
Overview
Description
2-Iodothiophene-3-carbonitrile is an organic compound that belongs to the class of iodinated thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of an iodine atom and a nitrile group at specific positions on the thiophene ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodothiophene-3-carbonitrile typically involves the iodination of thiophene derivatives. One common method is the nitrile-directed ortho-lithiation followed by iodination. In this process, a thiophene derivative is treated with a strong base such as n-butyllithium to generate a lithiated intermediate, which is then reacted with iodine to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as solvent-free synthesis and the use of environmentally friendly catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Iodothiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or organomagnesium compounds are commonly used.
Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of suitable ligands.
Reduction Reactions: Hydrogenation catalysts or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the iodine atom.
Coupling Reactions: Biaryl or heteroaryl compounds.
Reduction Reactions: Aminothiophene derivatives
Scientific Research Applications
2-Iodothiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules with potential therapeutic properties.
Medicine: It is a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 2-Iodothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and nitrile group can influence the compound’s binding affinity and selectivity towards its targets. Detailed studies on the molecular pathways involved are essential to understand its full mechanism of action .
Comparison with Similar Compounds
- 2-Bromothiophene-3-carbonitrile
- 2-Chlorothiophene-3-carbonitrile
- 2-Fluorothiophene-3-carbonitrile
Comparison: 2-Iodothiophene-3-carbonitrile is unique due to the presence of the iodine atom, which can enhance its reactivity in certain chemical reactions compared to its bromine, chlorine, or fluorine counterparts. The larger atomic radius and higher polarizability of iodine can lead to different reaction kinetics and product distributions. Additionally, the compound’s electronic properties may vary, influencing its applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
2-iodothiophene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2INS/c6-5-4(3-7)1-2-8-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAARTNKVCGHQCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2INS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450520 | |
Record name | 2-iodothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-01-6 | |
Record name | 2-iodothiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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